molecular formula C27H20Cl2N2O B3967298 [1-[(2,6-Dichlorophenyl)methyl]benzimidazol-2-yl]-diphenylmethanol

[1-[(2,6-Dichlorophenyl)methyl]benzimidazol-2-yl]-diphenylmethanol

Cat. No.: B3967298
M. Wt: 459.4 g/mol
InChI Key: NKKRYKSYWIPFJC-UHFFFAOYSA-N
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Description

[1-[(2,6-Dichlorophenyl)methyl]benzimidazol-2-yl]-diphenylmethanol is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a 2,6-dichlorophenylmethyl group and a diphenylmethanol moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(2,6-Dichlorophenyl)methyl]benzimidazol-2-yl]-diphenylmethanol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of 2,6-Dichlorophenylmethyl Group: The 2,6-dichlorophenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,6-dichlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of Diphenylmethanol Moiety: The final step involves the reaction of the intermediate benzimidazole derivative with diphenylmethanol under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring and the diphenylmethanol moiety, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can occur at the benzimidazole ring, converting it to a dihydrobenzimidazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 2,6-dichlorophenylmethyl group, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or neutral conditions.

Major Products Formed

    Oxidation: Quinone-like derivatives and other oxidized products.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.

    Material Science: It can be incorporated into polymer matrices to enhance their properties.

Biology

    Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: It can act as an inhibitor of certain enzymes, making it a potential candidate for drug development.

Medicine

    Anticancer Activity: The compound may have potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Anti-inflammatory Activity: It may also exhibit anti-inflammatory properties by modulating inflammatory pathways.

Industry

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of other pharmaceutical agents.

    Agrochemicals: It may be used in the development of new agrochemical products.

Mechanism of Action

The mechanism of action of [1-[(2,6-Dichlorophenyl)methyl]benzimidazol-2-yl]-diphenylmethanol involves its interaction with various molecular targets, including enzymes, receptors, and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. It can also intercalate into DNA, preventing replication and transcription, which is particularly relevant for its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    [1-(2,6-Dichlorophenyl)-2-(1H-benzimidazol-2-yl)ethanol]: Similar structure with an ethanol moiety instead of diphenylmethanol.

    [1-(2,6-Dichlorophenyl)-2-(1H-benzimidazol-2-yl)propanol]: Similar structure with a propanol moiety.

    [1-(2,6-Dichlorophenyl)-2-(1H-benzimidazol-2-yl)butanol]: Similar structure with a butanol moiety.

Uniqueness

The uniqueness of [1-[(2,6-Dichlorophenyl)methyl]benzimidazol-2-yl]-diphenylmethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diphenylmethanol moiety enhances its lipophilicity and potential for membrane permeability, while the benzimidazole ring provides a versatile scaffold for various biological activities.

Properties

IUPAC Name

[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]-diphenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20Cl2N2O/c28-22-14-9-15-23(29)21(22)18-31-25-17-8-7-16-24(25)30-26(31)27(32,19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-17,32H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKRYKSYWIPFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC4=CC=CC=C4N3CC5=C(C=CC=C5Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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